molecular formula C7H6N4S B078592 5-Anilino-1,2,3,4-thiatriazole CAS No. 13078-30-3

5-Anilino-1,2,3,4-thiatriazole

Cat. No.: B078592
CAS No.: 13078-30-3
M. Wt: 178.22 g/mol
InChI Key: WBIAWXNTQCZGMO-UHFFFAOYSA-N
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Description

5-Anilino-1,2,3,4-thiatriazole is a heterocyclic compound with the molecular formula C7H6N4S. It is characterized by the presence of a thiatriazole ring fused with an aniline group.

Scientific Research Applications

5-Anilino-1,2,3,4-thiatriazole has several scientific research applications:

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include P301+P312;P302+P352;P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Anilino-1,2,3,4-thiatriazole typically involves the reaction of aniline with thiatriazole derivatives. One common method is the cyclization of 1-phenyl-1H-tetrazole-5-thiol with aniline under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiatriazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Anilino-1,2,3,4-thiatriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Anilino-1,2,3,4-thiatriazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The thiatriazole ring can participate in electron transfer reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-tetrazole-5-thiol
  • 5-Amino-1,2,3,4-thiatriazole
  • 5-(p-Hydroxyanilino)-1,2,3,4-thiatriazole

Uniqueness

5-Anilino-1,2,3,4-thiatriazole is unique due to the presence of both an aniline group and a thiatriazole ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-phenylthiatriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c1-2-4-6(5-3-1)8-7-9-10-11-12-7/h1-5H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIAWXNTQCZGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156738
Record name 1,2,3,4-Thiatriazol-5-amine, N-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-30-3
Record name N-Phenyl-1,2,3,4-thiatriazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13078-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Anilino-1,2,3,4-thiatriazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Phenylamino)thiatriazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44915
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Record name 1,2,3,4-Thiatriazol-5-amine, N-phenyl-
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Record name 5-Anilino-1,2,3,4-thiatriazole
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Record name 5-ANILINO-1,2,3,4-THIATRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KA7V67JKL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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